![molecular formula C24H34O7 B1180725 [(1R,2R,4S,5R,9R,10S,11S,13R)-11-Acetyloxy-2,13-dihydroxy-5,9-dimethyl-14-methylidene-15-oxo-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl acetate CAS No. 125181-21-7](/img/structure/B1180725.png)
[(1R,2R,4S,5R,9R,10S,11S,13R)-11-Acetyloxy-2,13-dihydroxy-5,9-dimethyl-14-methylidene-15-oxo-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl acetate
Overview
Description
Rosthornin B is a natural product found in Isodon rosthornii with data available.
Scientific Research Applications
Pharmacological Research
Rosthornin B: is a ent-kaurene diterpenoid compound , which has been isolated from the ether extract of the dry leaves of Rabdosia rosthornii . It’s used in pharmacological experiments to determine its bioactivity and potential therapeutic effects. Researchers utilize Rosthornin B to study its interaction with biological systems, aiming to discover new drugs or understand the mechanism of existing ones.
Content Determination and Identification
In analytical chemistry, Rosthornin B serves as a reference compound for content determination and identification . Its unique structure allows for the development of specific assays that can quantify and identify the presence of similar compounds in various samples, which is crucial for quality control in pharmaceuticals and research materials.
Glycobiology Research
Rosthornin B aids researchers in the field of glycobiology . It’s used to study carbohydrate-related biological processes, such as cell signaling and molecular recognition, which are fundamental in understanding diseases like cancer and diabetes.
Chemical Industry Feedstock
As a chiral ent-kaurene, Rosthornin B can be used as a feedstock in the chemical industry . Its complex structure provides a basis for synthesizing other chiral molecules, which are important in creating pharmaceuticals that require specific stereochemistry for their efficacy.
Synthesis of Chiral Molecules
Rosthornin B is utilized as a building block for the synthesis of other chiral molecules . Its stereochemistry is leveraged to produce compounds with desired optical activities, which is essential in the development of drugs with fewer side effects and more targeted actions.
properties
IUPAC Name |
[(1R,2R,4S,5R,9R,10S,11S,13R)-11-acetyloxy-2,13-dihydroxy-5,9-dimethyl-14-methylidene-15-oxo-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methyl acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H34O7/c1-13-20(28)24-11-23(13,29)10-16(31-15(3)26)19(24)22(5)8-6-7-21(4,12-30-14(2)25)17(22)9-18(24)27/h16-19,27,29H,1,6-12H2,2-5H3/t16-,17+,18+,19-,21-,22+,23-,24-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVPVWNQCJBMJLV-VKIZWZQCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1(CCCC2(C1CC(C34C2C(CC(C3)(C(=C)C4=O)O)OC(=O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@]1(CCC[C@@]2([C@@H]1C[C@H]([C@]34[C@H]2[C@H](C[C@](C3)(C(=C)C4=O)O)OC(=O)C)O)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Rosthornin B |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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